6-cyclopropyl-N-[1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethyl]-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
6-CYCLOPROPYL-N~4~-[1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)ETHYL]-3-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound featuring a pyrazolo[3,4-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-CYCLOPROPYL-N~4~-[1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)ETHYL]-3-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic synthesis. The process begins with the preparation of the pyrazolo[3,4-b]pyridine core, which can be synthesized through cyclization reactions involving appropriate precursors such as hydrazines and β-ketoesters under acidic or basic conditions.
Subsequent steps involve the introduction of the cyclopropyl group and the pyrazole moiety. These steps often require the use of organometallic reagents and catalysts, such as palladium or copper, to facilitate coupling reactions. The final step involves the formation of the carboxamide group, typically through amidation reactions using carboxylic acid derivatives and amines under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for certain steps, which can improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-CYCLOPROPYL-N~4~-[1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)ETHYL]-3-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at specific positions, particularly at the methyl groups, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the nitro groups or other reducible functionalities using agents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, facilitated by reagents such as halogens or nucleophiles like amines and thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, hydrogen gas with palladium catalyst.
Substitution Reagents: Halogens (chlorine, bromine), nucleophiles (amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
Biologically, 6-CYCLOPROPYL-N~4~-[1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)ETHYL]-3-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is investigated for its potential as a therapeutic agent. Its interactions with biological targets, such as enzymes and receptors, are of particular interest in the development of new drugs.
Medicine
In medicine, this compound is explored for its potential to treat various diseases. Its unique structural features may confer specific biological activities, such as anti-inflammatory, anticancer, or antimicrobial properties.
Industry
Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of other valuable compounds. Its stability and reactivity make it a versatile component in various industrial applications.
Mechanism of Action
The mechanism of action of 6-CYCLOPROPYL-N~4~-[1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)ETHYL]-3-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. For example, the compound may inhibit enzyme activity or block receptor signaling, thereby altering cellular processes.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]pyridine Derivatives: These compounds share the core structure and may exhibit similar biological activities.
Cyclopropyl-Substituted Compounds: Compounds with cyclopropyl groups often have unique reactivity and stability.
Carboxamide-Containing Compounds: These compounds are common in medicinal chemistry due to their ability to form hydrogen bonds and interact with biological targets.
Uniqueness
6-CYCLOPROPYL-N~4~-[1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)ETHYL]-3-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its combination of structural features, including the pyrazolo[3,4-b]pyridine core, cyclopropyl group, and carboxamide functionality. This combination may confer specific biological activities and reactivity that are not observed in similar compounds.
This detailed overview provides a comprehensive understanding of 6-CYCLOPROPYL-N~4~-[1-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)ETHYL]-3-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C25H28N6O |
---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
6-cyclopropyl-N-[1-(1-ethyl-5-methylpyrazol-4-yl)ethyl]-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C25H28N6O/c1-5-30-17(4)21(14-26-30)15(2)27-25(32)20-13-22(18-11-12-18)28-24-23(20)16(3)29-31(24)19-9-7-6-8-10-19/h6-10,13-15,18H,5,11-12H2,1-4H3,(H,27,32) |
InChI Key |
RQLHGXNFSAJSNX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)C(C)NC(=O)C2=CC(=NC3=C2C(=NN3C4=CC=CC=C4)C)C5CC5)C |
Origin of Product |
United States |
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